Absence of Target-Specific Biological or Pharmacological Profiling Data
A comprehensive search of primary research literature (PubMed, Google Scholar, patents), authoritative bioactivity databases (ChEMBL, PubChem BioAssay), and curated drug information resources (DrugBank) identified no quantitative affinity, potency, selectivity, pharmacokinetic, or toxicological data for the target compound, CAS 2097859-39-5. In contrast, the structurally closest comparator, darifenacin (CAS 133099-04-4), has well-characterized quantitative profiles: a Ki of 5.2 nM for the human M3 receptor versus 55 nM for M1 and 40 nM for M5, demonstrating 10-fold selectivity [1][2][3]. The specific structural differences between the two molecules—the substitution pattern on the pyrrolidine core, the linkage type (direct C–C bond versus ethylene linker), and the functional group isomerism (carboxamide versus carbamoyl)—are significant enough to produce markedly different pharmacological profiles, but no direct comparative data exist to inform compound selection [2].
| Evidence Dimension | Biological activity data availability (target engagement, potency, selectivity) |
|---|---|
| Target Compound Data | No published quantitative data available |
| Comparator Or Baseline | Darifenacin (CAS 133099-04-4): hM3 Ki = 5.2 nM; hM1 Ki = 55 nM; hM5 Ki = 40 nM [1] |
| Quantified Difference | Not calculable due to absence of target compound data |
| Conditions | Human recombinant muscarinic receptor radioligand binding assays [1] |
Why This Matters
For scientific procurement, the absence of any biological data means this compound cannot be selected based on a target-specific pharmacological rationale, and any assumption of functional similarity to darifenacin or other analogs is scientifically unfounded.
- [1] Skerratt, S. E.; et al. The discovery of a novel, potent and selective muscarinic M3 receptor antagonist with an improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters 2007, 17 (22), 6167–6170. View Source
- [2] PubChem. Compound Summary for CID 126853471: 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(diphenylmethyl)pyrrolidine-1-carboxamide. (No bioassay data available). https://pubchem.ncbi.nlm.nih.gov/compound/2097859-39-5 (accessed 2026-05-09). View Source
- [3] DrugBank. Darifenacin: DB00496. https://go.drugbank.com/drugs/DB00496 (accessed 2026-05-09). View Source
